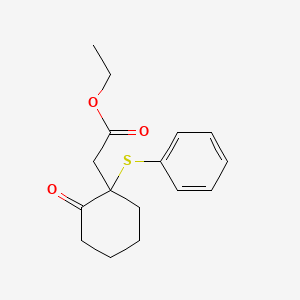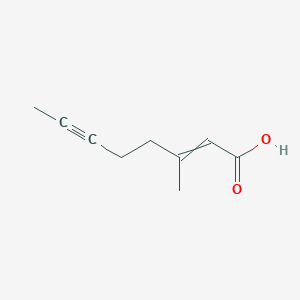![molecular formula C11H11NO2 B12600679 Methyl [2-(cyanomethyl)phenyl]acetate CAS No. 643021-02-7](/img/structure/B12600679.png)
Methyl [2-(cyanomethyl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [2-(cyanomethyl)phenyl]acetate is an organic compound with the molecular formula C11H11NO2 It is a derivative of phenylacetic acid and contains both a methyl ester and a cyanomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl [2-(cyanomethyl)phenyl]acetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with methyl cyanoacetate under solvent-free conditions at room temperature . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery, purification, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [2-(cyanomethyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and nitrile functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and hydrogen gas (H) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Methyl [2-(cyanomethyl)phenyl]acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl [2-(cyanomethyl)phenyl]acetate involves its interaction with various molecular targets and pathways. The compound’s functional groups, such as the ester and nitrile, enable it to participate in a range of chemical reactions, leading to the formation of biologically active molecules. These molecules can interact with enzymes, receptors, and other cellular components to exert their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl phenylacetate: A similar compound with a phenylacetic acid ester but lacking the cyanomethyl group.
Ethyl [2-(cyanomethyl)phenyl]acetate: An analog with an ethyl ester instead of a methyl ester.
Phenylacetonitrile: Contains a nitrile group but lacks the ester functionality.
Uniqueness
Methyl [2-(cyanomethyl)phenyl]acetate is unique due to the presence of both the ester and cyanomethyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives with varying properties.
Propriétés
Numéro CAS |
643021-02-7 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
methyl 2-[2-(cyanomethyl)phenyl]acetate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)8-10-5-3-2-4-9(10)6-7-12/h2-5H,6,8H2,1H3 |
Clé InChI |
NUUJTTPFSMSSOR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=CC=C1CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600597.png)
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-](/img/structure/B12600600.png)
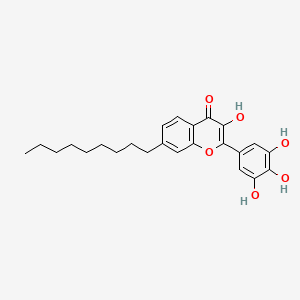
![1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B12600616.png)
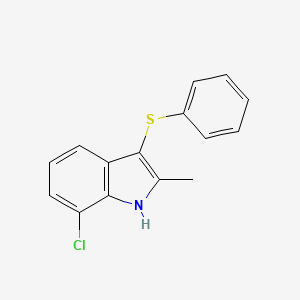
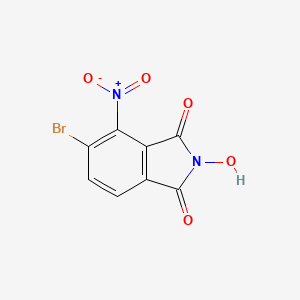

![2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one](/img/structure/B12600628.png)


![4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline](/img/structure/B12600684.png)
